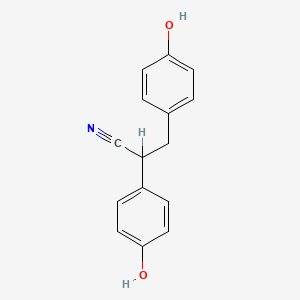

2,3-bis(4-hydroxyphenyl)propionitrile

Descripción general

Descripción

Diarilpropionitrilo, también conocido como 2,3-bis(4-hidroxifenil)propanonitrilo, es un compuesto sintético no esteroideo que actúa como un agonista altamente selectivo para el receptor de estrógeno beta (ERβ). Se informó por primera vez en 2001 y desde entonces se ha utilizado ampliamente en la investigación científica para estudiar la función de ERβ. Diarilpropionitrilo es conocido por su alta selectividad para ERβ sobre el receptor de estrógeno alfa (ERα) y su baja afinidad para el receptor de estrógeno acoplado a proteína G (GPER) en relación con el estradiol .

Métodos De Preparación

La síntesis de diarilpropionitrilo normalmente implica la reacción de 4-hidroxibenzaldehído con malononitrilo en presencia de una base, seguida de una reacción de condensación de Knoevenagel. El producto resultante se somete entonces a una reacción de reducción para producir diarilpropionitrilo. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y catalizadores como piperidina o acetato de amonio .

Los métodos de producción industrial para diarilpropionitrilo no están bien documentados, pero los métodos de síntesis de laboratorio proporcionan una base para los posibles procesos de escalado

Análisis De Reacciones Químicas

Diarilpropionitrilo se somete a diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar las quinonas correspondientes en condiciones específicas.

Reducción: El grupo nitrilo puede reducirse a una amina utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleófila, formando éteres o ésteres.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) para la oxidación, agentes reductores como LiAlH4 para la reducción y haluros de alquilo para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen quinonas, aminas, éteres y ésteres .

4. Aplicaciones en la investigación científica

Diarilpropionitrilo tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los nitrilos y los grupos hidroxifenilo en diversas reacciones químicas.

Biología: Diarilpropionitrilo se emplea para investigar el papel de ERβ en los sistemas biológicos, incluyendo sus efectos sobre la expresión génica y las funciones celulares.

Medicina: El compuesto se ha estudiado por sus potenciales efectos terapéuticos, especialmente en el contexto de la neuroprotección, la ansiedad y la depresión.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

DPN has the molecular formula and a CAS number of 1428-67-7. It is characterized by its ability to selectively bind to ERβ, exhibiting an IC50 value of approximately 15 nM . This selectivity is crucial for its applications in studying estrogenic activity and related physiological processes.

Neuropharmacology

DPN has been extensively studied for its effects on synaptic transmission and plasticity in the hippocampus. Research indicates that DPN can modulate synaptic responses via ERβ, influencing extracellular signal-regulated kinase (ERK) activity, which is vital for synaptic plasticity .

Case Study:

- A study demonstrated that DPN enhances hippocampal synaptic transmission in ovariectomized mice, suggesting potential therapeutic applications in cognitive disorders linked to estrogen deficiency .

Endocrinology

DPN is utilized in studies investigating the role of estrogen receptors in various biological processes. Its selective action on ERβ allows researchers to delineate the distinct functions of estrogen receptor subtypes.

Case Study:

- In a comparative analysis, DPN was shown to have differential effects on cell proliferation and apoptosis compared to other estrogenic compounds, highlighting its utility in cancer research .

Reproductive Biology

Research indicates that DPN can influence ovarian function by inducing polyovular follicles in mice. This effect underscores its potential role in reproductive health studies and fertility treatments.

Case Study:

- A study found that administration of DPN resulted in the induction of polyovular follicles, suggesting its impact on ovarian dynamics and potential implications for fertility therapies .

Data Tables

| Application Area | Effect Observed | Reference |

|---|---|---|

| Neuropharmacology | Enhanced synaptic transmission | |

| Endocrinology | Differential effects on cell proliferation | |

| Reproductive Biology | Induction of polyovular follicles |

Safety and Hazard Considerations

DPN is classified as an irritant and poses environmental hazards. It is essential to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and eye protection .

Mecanismo De Acción

Diarilpropionitrilo ejerce sus efectos principalmente a través de su interacción con ERβ. Al unirse a ERβ, activa el receptor, lo que lleva a la transcripción de genes sensibles al estrógeno. Esta activación puede provocar diversos efectos fisiológicos, incluyendo la modulación del estado de ánimo, la neuroprotección y la regulación de las funciones celulares. La alta selectividad del compuesto para ERβ sobre ERα y GPER asegura que sus efectos sean específicos de las vías mediadas por ERβ .

Comparación Con Compuestos Similares

Diarilpropionitrilo es único por su alta selectividad para ERβ. Compuestos similares incluyen:

Prinaberel (ERB-041, WAY-202041): Otro agonista selectivo de ERβ con aplicaciones similares en la investigación científica.

WAY-200070: Un agonista selectivo de ERβ utilizado para estudiar el papel de ERβ en diversos procesos biológicos.

8β-VE2: Un agonista selectivo de ERβ con aplicaciones en neuroprotección y regulación del estado de ánimo.

Liquiritigenina y Nyasol (cis-hinokiresinol): Fitoestrógenos que activan selectivamente ERβ y se han estudiado por sus potenciales efectos terapéuticos.

La singularidad de diarilpropionitrilo radica en su alta selectividad para ERβ, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de este receptor sin los efectos confusos de la activación de ERα o GPER.

Actividad Biológica

2,3-bis(4-hydroxyphenyl)propionitrile, commonly referred to as DPN, is a synthetic compound recognized for its selective agonistic activity on estrogen receptor beta (ERβ). This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in conditions influenced by estrogen signaling. This article explores the biological activity of DPN, highlighting its mechanisms of action, effects on different biological systems, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1428-67-7

- Molecular Formula: C15H13NO2

- Molecular Weight: 239.27 g/mol

DPN exhibits a high selectivity for ERβ over ERα, with an IC50 value of approximately 15 nM for ERβ . This selectivity underpins its diverse biological effects, which include modulation of cell survival pathways and anti-inflammatory responses.

Key Mechanisms:

- Cell Viability and Apoptosis: DPN enhances neuronal cell viability by reducing reactive oxygen species (ROS) levels and modulating apoptotic markers. It downregulates pro-apoptotic proteins such as activated caspase-3 and Bax while upregulating anti-apoptotic Bcl-2 .

- Inflammatory Response Modulation: DPN decreases the expression of pro-inflammatory cytokines (IL-1β and IL-6) through the inhibition of mitogen-activated protein kinase (MAPK) pathways .

- Calcium Signaling: DPN influences intracellular calcium signaling dynamics in neurons, enhancing glutamate-induced calcium influx more effectively than other compounds like PPT (an ERα agonist) .

Biological Effects

The biological effects of DPN have been studied in various animal models, particularly focusing on its impact on bone density, growth, and inflammatory conditions.

Case Studies and Research Findings

-

Bone Density and Growth in Ovariectomized Rats:

A study involving ovariectomized rats demonstrated that DPN treatment resulted in significant changes in bone mineral density (BMD) compared to control groups. The study measured BMD and serum hormone levels before and after treatment with DPN or other estrogenic compounds .Group Body Weight Change BMD Change Serum GH Level Control No significant change Lower Lower PPT (ERα agonist) Significant decrease Higher Higher DPN (ERβ agonist) Moderate decrease Moderate Moderate -

Neuroprotective Effects:

In models of Alzheimer's disease, DPN was shown to protect against Aβ1-42-induced neuronal cell death by enhancing cellular signaling pathways that promote survival . -

Anti-inflammatory Activity:

Research indicated that DPN significantly reduced LPS-induced RANTES production in RAW264.7 macrophages through ERβ-mediated pathways. This suggests a potential application in treating inflammatory diseases .

Propiedades

IUPAC Name |

2,3-bis(4-hydroxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZHWDWADLAOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040387 | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428-67-7 | |

| Record name | 2,3-Bis(4-hydroxyphenyl)propionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(4-hydroxphenyl)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BIS(P-HYDROXYPHENYL)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XWB8Q4V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diarylpropionitrile (DPN) functions as an agonist of the estrogen receptor β (ERβ) [, , ]. It exerts its effects by binding to ERβ, which then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. This interaction modulates the transcription of target genes involved in various cellular processes, including proliferation, apoptosis, and differentiation [, , ].

ANone:

ANone: The provided research focuses primarily on the biological activity of DPN. Details about its material compatibility and stability under various conditions are not extensively explored.

ANone: Diarylpropionitrile is not reported to have catalytic properties. Its primary mode of action is through binding and activating ERβ, not through direct participation in chemical reactions as a catalyst.

A: Yes, computational modeling studies have been conducted to understand how DPN interacts with ERβ. These studies have provided insights into the structural basis for the subtype selectivity of DPN, showing a favorable fit for the S-enantiomer within the ligand-binding pocket of ERβ [].

A: Structure-activity relationship (SAR) studies have shown that the enantiomeric form of DPN plays a crucial role in its activity. The S-enantiomer (S-DPN) exhibits significantly higher binding affinity for ERβ and greater transcriptional activation potency compared to the R-enantiomer (R-DPN) [, ].

ANone: The provided research doesn't provide detailed information about the stability of DPN under various conditions or specific formulation strategies employed.

ANone: The provided research articles primarily focus on the biological activity of DPN, and do not address specific SHE (Safety, Health, and Environment) regulations.

ANone:

- In vitro: DPN has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including lymphoma [, ] and breast cancer cells []. It has also been shown to modulate gene expression in cell lines derived from the ovary [], salivary gland [], and colon [].

- In vivo: In animal models, DPN has shown efficacy in reducing tumor growth [, , ], attenuating anxiety and depressive-like behaviors [, , ], and improving locomotor function following spinal cord injury [].

ANone: The provided research does not delve into potential mechanisms of resistance to DPN. Further studies are needed to determine if and how resistance might develop.

ANone: The provided research focuses primarily on the therapeutic potential of DPN. While some studies suggest a favorable safety profile at specific dosages and durations in animal models, further research is necessary to thoroughly evaluate its potential toxicity and long-term effects.

ANone: The research primarily focuses on the biological effects of DPN, and information about its environmental impact and degradation pathways is limited.

ANone: Details regarding the dissolution rate and solubility of DPN in various media are not extensively discussed in the provided research. Further investigation is needed to assess how these properties might influence its bioavailability and efficacy.

ANone: The provided studies do not explicitly detail validation parameters like accuracy, precision, and specificity for the analytical methods employed.

ANone: Information about quality control and assurance measures taken during the development, manufacturing, and distribution of DPN is not included within the scope of the provided research papers.

ANone: The provided research doesn't provide information about the potential immunogenicity of DPN. Further studies are needed to understand if and how DPN might interact with the immune system.

ANone: Information regarding DPN's potential to induce or inhibit drug-metabolizing enzymes is not found within the presented research. Understanding such interactions is crucial for predicting potential drug-drug interactions and ensuring safe and effective therapeutic use.

ANone: The provided research focuses primarily on the therapeutic potential of DPN, and detailed information regarding its biocompatibility and biodegradability is not extensively discussed.

ANone: While other ERβ-selective agonists exist, direct comparisons of their performance, cost, and impact to DPN are not extensively covered within the provided research.

ANone: The research papers do not specifically address recycling or waste management strategies for DPN.

ANone: The provided papers offer a snapshot of recent research on DPN. A comprehensive historical overview is not within the scope of these publications.

A: The research highlights the involvement of DPN in a variety of biological processes, ranging from cancer cell growth [, ] to neurological function [, , ]. This suggests a potential for cross-disciplinary applications and collaborations, particularly in the fields of oncology, neurology, and endocrinology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.